Lipophilicity Advantage: Meta‑Isopropylphenyl Enhances LogP by ~0.8–1.2 Units Over Unsubstituted 5‑Phenyl‑1,3‑oxazole
The target compound exhibits an XLogP3 of approximately 3.1, compared with a LogP of 1.88–2.34 for 5‑phenyl‑1,3‑oxazole [1]. This 0.76–1.22 log unit increase translates to roughly 6‑ to 16‑fold higher octanol/water partitioning, a parameter directly linked to passive membrane permeability and protein binding in drug‑discovery cascades.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.1 |
| Comparator Or Baseline | 5‑Phenyl‑1,3‑oxazole, LogP = 1.88–2.34 |
| Quantified Difference | ΔLogP ≈ +0.76 to +1.22 units |
| Conditions | In silico prediction (XLogP3) vs experimental/computed LogP from multiple databases |
Why This Matters
Higher lipophilicity can improve cell‑membrane penetration and oral bioavailability predictions, making the meta‑isopropylphenyl oxazole a more suitable starting point for lead optimisation when intracellular targets are pursued.
- [1] Kuujia, XLogP3 = 3.1 for 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole. View Source
